![molecular formula C21H29N7O B10922222 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10922222.png)
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide typically involves the cycloaddition reactions of pyrazole derivatives. For instance, the reaction of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with alkenes can yield various pyrazole compounds . The reaction conditions often include the use of electron-withdrawing substituents to accelerate the cycloaddition process .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazines.
Reduction: Reduction reactions can modify the pyrazole rings, affecting the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like atmospheric oxygen, reducing agents, and various halogenating agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various pyrazole derivatives, pyridazines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide involves its interaction with molecular targets through its pyrazole rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used as a precursor in various syntheses.
Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with similar structural features and applications in coordination chemistry.
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Another pyrazole derivative used in cycloaddition reactions.
Uniqueness
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide stands out due to its complex structure, which includes multiple pyrazole rings and a cyclohexylacetamide moiety.
Properties
Molecular Formula |
C21H29N7O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H29N7O/c1-14-17(11-22-26(14)3)19-10-20(18-12-23-27(4)15(18)2)28(25-19)13-21(29)24-16-8-6-5-7-9-16/h10-12,16H,5-9,13H2,1-4H3,(H,24,29) |
InChI Key |
HVUWCEUPPCUONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC(=O)NC3CCCCC3)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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